molecular formula C10H14Cl2Si B098909 tert-Butylphenyldichlorosilane CAS No. 17887-41-1

tert-Butylphenyldichlorosilane

Cat. No.: B098909
CAS No.: 17887-41-1
M. Wt: 233.21 g/mol
InChI Key: OCXPCSGIIJESOA-UHFFFAOYSA-N
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Description

tert-Butyldiphenylchlorosilane (TBDPSCl, CAS 58479-61-1) is an organosilicon compound widely used as a protecting group for alcohols in organic synthesis. Its molecular formula is C₁₆H₁₉ClSi, with a molecular weight of 274.86 g/mol . The structure consists of a silicon atom bonded to a tert-butyl group, two phenyl rings, and a reactive chloride (Figure 1). TBDPSCl is valued for its steric bulk, which enhances the stability of protected intermediates under acidic or basic conditions .

Properties

IUPAC Name

tert-butyl-dichloro-phenylsilane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14Cl2Si/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXPCSGIIJESOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066277
Record name Dichloro(1,1-dimethylethyl)phenylsilane
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Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17887-41-1
Record name [Dichloro(1,1-dimethylethyl)silyl]benzene
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Record name Benzene, (dichloro(1,1-dimethylethyl)silyl)-
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Record name Benzene, [dichloro(1,1-dimethylethyl)silyl]-
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Record name Dichloro(1,1-dimethylethyl)phenylsilane
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Record name Dichloro(1,1-dimethylethyl)phenylsilane
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Preparation Methods

Reaction Procedure

  • Grignard Formation :

    • A mixture of tetrahydrofuran (THF, 20–40% reactor volume), magnesium turnings (0.7–1 mol), and tert-butyl chloride (0.9–1.3 mol) is heated to 50–75°C to initiate the exothermic formation of tert-butyl magnesium chloride.

    • The reaction is moderated by controlled addition of tert-butyl chloride to prevent runaway exotherms.

  • Silane Coupling :

    • After Grignard formation, catalysts (sodium thiocyanate and cuprous chloride, 0.1–1% molar ratio) are introduced to enhance reactivity.

    • Diphenyldichlorosilane (0.7–1 mol) is added dropwise, and the mixture is heated to 90–150°C for 4–7 hours. The tert-butyl group replaces one chloride on Ph2_2SiCl2_2, yielding TBDPSCl.

  • Workup and Purification :

    • The crude product is diluted with toluene, filtered to remove magnesium salts, and distilled under reduced pressure (0.09 kPa, 200°C) to isolate TBDPSCl at 98% purity and 70% yield.

Catalytic Optimization

The dual catalyst system (NaSCN/CuCl) significantly improves yield by facilitating chloride displacement. Comparative studies suggest a 1:1 weight ratio of NaSCN to CuCl maximizes silane formation efficiency.

Mechanistic Insights

The reaction mechanism involves two key steps:

  • Grignard Formation :

    Me3CCl+MgTHFMe3CMgCl\text{Me}_3\text{CCl} + \text{Mg} \xrightarrow{\text{THF}} \text{Me}_3\text{CMgCl}

    The tert-butyl magnesium chloride intermediate exhibits strong nucleophilicity due to the polarized Mg–C bond.

  • Nucleophilic Substitution :

    Ph2SiCl2+Me3CMgClPh2Si(Cl)(CMe3)+MgCl2\text{Ph}_2\text{SiCl}_2 + \text{Me}_3\text{CMgCl} \rightarrow \text{Ph}_2\text{Si(Cl)(CMe}_3\text{)} + \text{MgCl}_2

    The bulky tert-butyl group sterically shields the silicon center, reducing further substitution and ensuring monofunctionalization.

Challenges and Alternative Approaches

Limitations of Grignard Method

  • Moisture Sensitivity : All reagents require anhydrous conditions, increasing operational complexity.

  • Byproduct Management : MgCl2_2 precipitation necessitates filtration, adding steps to the workflow.

Chlorination of tert-Butyldiphenylsilane

While theoretically viable, this method is impractical due to the inaccessibility of tert-butyldiphenylsilane. Synthesizing this precursor requires multi-step protocols involving costly Pd-catalyzed couplings, rendering the route economically unfeasible.

Industrial-Scale Considerations

  • Solvent Selection : THF is preferred for its ability to solubilize Mg and stabilize Grignard intermediates. Substitutes like diethyl ether reduce yields by 15–20%.

  • Energy Efficiency : Distillation under vacuum (0.09 kPa) minimizes thermal decomposition, preserving product integrity during purification .

Chemical Reactions Analysis

Types of Reactions: tert-Butylphenyldichlorosilane primarily undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alcohols and amines, which react with this compound to form silyl ethers and silylamines, respectively.

    Oxidation Reactions: this compound can be oxidized using reagents like hydrogen peroxide or peracids to form silanols.

    Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride, leading to the formation of silanes.

Major Products Formed:

    Silyl Ethers: Formed from the reaction with alcohols.

    Silylamines: Formed from the reaction with amines.

    Silanols: Formed from oxidation reactions.

Mechanism of Action

The primary mechanism of action of tert-Butylphenyldichlorosilane involves the formation of a stable silicon-oxygen bond when it reacts with hydroxyl groups. This reaction protects the hydroxyl group from further chemical reactions, allowing for selective transformations in complex organic synthesis. The compound can also interact with other nucleophiles, forming stable silicon-nitrogen or silicon-carbon bonds, depending on the reactants used .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Property TBDPSCl TBDMSCl (CAS 18162-48-6)
Molecular Formula C₁₆H₁₉ClSi C₆H₁₅ClSi
Substituents tert-butyl, two phenyl groups tert-butyl, two methyl groups
Steric Bulk High (due to phenyl rings) Moderate (smaller methyl groups)

The phenyl groups in TBDPSCl create significant steric hindrance, slowing reaction kinetics compared to TBDMSCl, which has smaller methyl groups. This bulk improves the stability of TBDPSCl-protected alcohols but complicates deprotection steps .

Physical Properties

Property TBDPSCl TBDMSCl
Molecular Weight 274.86 g/mol 150.73 g/mol
Boiling Point 90°C 124–126°C
Density 1.0 g/cm³ Not explicitly reported
Flash Point Not reported 22°C (highly flammable)

TBDPSCl’s lower boiling point compared to TBDMSCl suggests weaker intermolecular forces, likely due to its larger, non-polar phenyl substituents. TBDMSCl’s higher flammability necessitates stricter handling protocols .

Stability and Deprotection

Parameter TBDPSCl TBDMSCl
Acid Stability Stable under mild acids (e.g., AcOH) Less stable; prone to cleavage
Base Stability Resists aqueous bases Susceptible to basic conditions
Deprotection Method Requires strong acids (e.g., HF, TBAF) Mild acids (e.g., HCl, AcOH) suffice

TBDPSCl’s robust stability necessitates aggressive deprotection agents like tetrabutylammonium fluoride (TBAF), whereas TBDMSCl is removed under milder conditions .

Commercial Availability and Cost

  • TBDPSCl : Priced at 15,600.00 EA (TCI Chemicals), reflecting higher synthesis costs due to phenyl group incorporation .
  • TBDMSCl: More economical (e.g., 95% purity at lower cost), widely available as a 1.0M solution in dichloromethane .

Biological Activity

tert-Butylphenyldichlorosilane (CAS Number: 17887-41-1) is an organosilicon compound with significant applications in various fields, including materials science and organic synthesis. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its chemical formula C10H14Cl2SiC_{10}H_{14}Cl_2Si. It features a tert-butyl group and dichlorosilane moiety, which contribute to its reactivity and potential biological interactions. The compound is known to be corrosive, causing severe skin burns and eye damage upon contact .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity : Preliminary studies suggest that organosilicon compounds can exhibit cytotoxic effects on various cell lines. The degree of toxicity often correlates with the structure of the compound, including the presence of halogen atoms .
  • Genotoxicity : Related compounds have shown potential genotoxic effects, leading to DNA damage in specific cellular contexts. The mechanisms typically involve the formation of reactive intermediates that can interact with DNA .
  • Antimicrobial Activity : While specific data on this compound are scarce, some organosilicon compounds have demonstrated antimicrobial properties against bacteria and fungi, suggesting a potential for similar activity in this compound .

Case Studies

Case studies focusing on related compounds provide context for understanding the potential biological implications of this compound:

  • Study on Silanes : Research has shown that silanes can enhance the antimicrobial properties of coatings used in medical devices. These findings imply that this compound could be explored for similar applications in biocompatible materials.
  • Cytotoxicity Assessment : A comparative study on various organosilanes indicated that those with more complex structures exhibited higher cytotoxicity against cancer cell lines. This suggests that this compound may also possess significant cytotoxic properties worth investigating further.

Data Tables

PropertyValue
Chemical FormulaC10H14Cl2SiC_{10}H_{14}Cl_2Si
CAS Number17887-41-1
Corrosive NatureYes
Skin IrritationSevere burns
Eye DamageSevere damage
Biological ActivityObservations
CytotoxicityPotentially high based on structure
GenotoxicityRelated compounds show DNA damage
Antimicrobial ActivityPossible but not specifically studied

Q & A

Q. What are the standard methods for synthesizing and purifying tert-Butylphenyldichlorosilane?

Methodological Answer: Synthesis typically involves reacting tert-butylphenol with chlorinating agents (e.g., PCl₅ or Cl₂) under anhydrous conditions. A common protocol includes using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize HCl byproducts . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation under reduced pressure (bp ~90°C, density ~1.06 g/cm³) . Purity validation requires GC or HPLC (>95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl (δ ~1.3 ppm) and phenyl group environments.
  • FT-IR : Peaks at ~550–600 cm⁻¹ (Si-Cl stretch) and ~1100 cm⁻¹ (Si-C aromatic) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z ~275 (M⁺) for verification .
  • X-ray crystallography : For structural elucidation in crystalline phases, though limited by hygroscopicity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors or decomposition products (e.g., HCl gas) .
  • Deactivation : Quench residual silane with ethanol or aqueous bicarbonate to prevent unintended reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in silane-functionalized intermediates?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance silane reactivity, while avoiding protic solvents that hydrolyze Si-Cl bonds .
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) or bases (e.g., Et₃N) to accelerate coupling reactions.
  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., oligomerization) .
  • Kinetic monitoring : Use TLC or in-situ FT-IR to track reaction progress and adjust stoichiometry .

Q. What strategies mitigate hydrolysis and stabilize this compound under varying conditions?

Methodological Answer:

  • Storage : Store under inert gas (Ar/N₂) at –20°C with molecular sieves to prevent moisture ingress .
  • Stability assays : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>100°C releases HCl) .
  • Derivatization : Convert to less reactive siloxanes via alcoholysis for long-term stability in air-sensitive applications .

Q. How should contradictory data on silane reactivity in cross-coupling reactions be resolved?

Methodological Answer:

  • Replicate experiments : Validate conflicting results (e.g., variable yields) by standardizing substrates, solvents, and catalyst batches .
  • Mechanistic studies : Use DFT calculations or isotopic labeling to probe Si-C bond cleavage pathways.
  • Meta-analysis : Compare literature protocols for overlooked variables (e.g., trace water content, stirring rates) .

Q. What experimental designs are appropriate for assessing the compound’s toxicity in biomedical research?

Methodological Answer:

  • In vitro assays : Test cytotoxicity (MTT assay) and genotoxicity (Ames test) in human cell lines (e.g., HEK293) .
  • In vivo models : Administer graded doses in rodent studies (oral/dermal routes) to determine LD₅₀ and organ-specific effects .
  • Controls : Include positive (e.g., cisplatin) and negative controls (vehicle-only) to validate assay sensitivity .

Q. How does this compound compare to analogous silanes in protecting-group chemistry?

Methodological Answer:

  • Steric effects : The tert-butyl group provides superior steric shielding vs. TMS or TBDMS analogs, reducing unwanted nucleophilic attacks .
  • Cleavage efficiency : Compare deprotection rates under fluoride (TBAF) vs. acidic conditions (HCl/MeOH) .
  • Application scope : Evaluate compatibility with Grignard reagents or transition-metal catalysts in multi-step syntheses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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